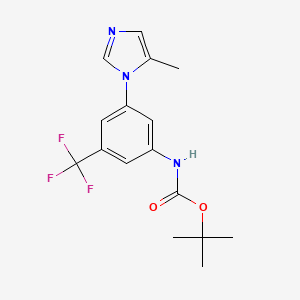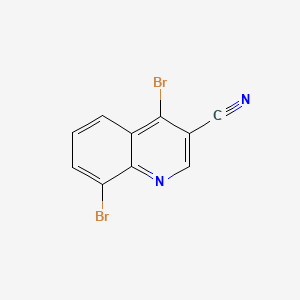
N-Boc-2-(piperidin-3-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-2-(piperidin-3-yl)glycine: is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol. It is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the glycine is substituted with a piperidine ring at the 3-position. This compound is commonly used as a building block in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(piperidin-3-yl)glycine typically involves the protection of the amino group of glycine with a Boc group, followed by the introduction of the piperidine ring. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) to form Boc-glycine. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: N-Boc-2-(piperidin-3-yl)glycine undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be used to remove the Boc group, followed by substitution with other functional groups.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Various reduced piperidine derivatives.
Substitution: Compounds with different protecting groups or functional groups replacing the Boc group.
科学的研究の応用
N-Boc-2-(piperidin-3-yl)glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of N-Boc-2-(piperidin-3-yl)glycine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
類似化合物との比較
- N-Boc-2-(piperidin-4-yl)glycine
- N-Boc-2-(piperidin-2-yl)glycine
- N-Boc-2-(pyrrolidin-3-yl)glycine
Comparison: N-Boc-2-(piperidin-3-yl)glycine is unique due to the position of the piperidine ring substitution, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis .
特性
CAS番号 |
1219421-12-1 |
|---|---|
分子式 |
C12H22N2O4 |
分子量 |
258.318 |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
YQCHKZLUQNZNET-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O |
同義語 |
α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-piperidineacetic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B580620.png)

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)






![2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride](/img/structure/B580641.png)

